Tigemonam

Descripción

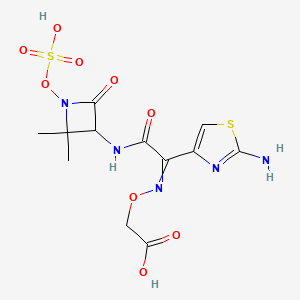

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoethylidene]amino]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSVIZLXJOLHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869371 | |

| Record name | ({[1-(2-Amino-1,3-thiazol-4-yl)-2-{[2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl]amino}-2-oxoethylidene]amino}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Derivatization of Tigemonam

Precursor Chemical Synthesis Pathways

The synthesis of tigemonam (B1663452) relies on the preparation of two key precursors: the β-lactam core (azetidinone) and the aminothiazole side chain.

The azetidinone core , specifically (3S)-3-amino-4,4-dimethyl-2-azetidinone, can be synthesized from β-hydroxy amino acids. For instance, a general method for producing 3-amino-2-oxoazetidine-1-sulfonic acids involves the cyclization of acyl sulfamates derived from β-hydroxy amino acids. researchgate.net In the context of this compound, which contains a gem-dimethyl group at the C4 position, a suitable precursor is 3-hydroxyvaline. chempedia.info An enzymatic approach has also been developed for creating a chiral synthon for this compound through the stereoselective reductive amination of α-keto-β-hydroxyisovalerate. chempedia.info

The aminothiazole side chain is another crucial precursor. The synthesis of this component, which includes an aminothiazole ring, is often accomplished via the Hantzsch thiazole (B1198619) synthesis. This classic method involves the reaction of a haloketone with a thioamide, such as thiourea (B124793), to form the thiazole ring. chempedia.info For this compound, a specific chloroketone is reacted with thiourea to generate the required 2-amino-4-thiazolyl moiety which is further elaborated to form the complete side chain with the carboxymethoxyimino group. chempedia.info

| Precursor | Key Starting Materials | Synthetic Method | Reference |

| Azetidinone Core | 3-Hydroxyvaline or α-keto-β-hydroxyisovalerate | Cyclization of acyl sulfamates, Enzymatic reductive amination | chempedia.inforesearchgate.net |

| Aminothiazole Side Chain | Chloroketone, Thiourea | Hantzsch thiazole synthesis | chempedia.info |

Detailed Synthetic Routes to the this compound Core Structure

The assembly of the this compound molecule involves the formation of the characteristic β-lactam ring and the subsequent coupling with the thiazole-containing side chain.

The formation of the 2-azetidinone, or β-lactam ring, is a cornerstone of monobactam synthesis. A prominent and versatile method for this transformation is the Staudinger cycloaddition . This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to yield a β-lactam. The ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. The stereochemical outcome of the cycloaddition is dependent on the electronic nature of the substituents on both the ketene and the imine.

Another significant methodology involves the intramolecular cyclization of β-hydroxy amino acid derivatives. For instance, a stereospecific synthesis of 3-amino-2-oxoazetidine-1-sulfonic acids can be achieved by the cyclization of acyl sulfamates derived from precursors like L-threonine. researchgate.net This approach is valuable for establishing the correct stereochemistry at the C3 position of the ring.

The total synthesis of this compound involves the coupling of the pre-formed azetidinone core and the aminothiazole side chain. A common strategy is the formation of an amide bond between the C3-amino group of the azetidinone ring and the carboxylic acid group of the side chain.

A published synthetic scheme for this compound shows the condensation of the thiazole precursor with the azetidinone precursor (referred to as 9.28 in the literature) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chempedia.info This reaction effectively forms the amide linkage. The synthesis often employs protecting groups to prevent unwanted side reactions. For example, a t-butoxycarbonyl (Boc) group may be used to protect an amino group, which is later removed. In the final step of the this compound synthesis, a t-butyl protecting group is removed by treatment with trifluoroacetic acid (TFA) to yield the final compound. chempedia.info

Design and Synthesis of this compound Analogues

The design of this compound analogues is driven by the need to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance mechanisms, such as those mediated by β-lactamase enzymes. Modifications are typically focused on the C3 and C4 positions of the β-lactam ring.

Substitutions on the β-lactam ring, particularly at the C4 position, are known to significantly influence the stability of monobactams against β-lactamases. This compound possesses a gem-dimethyl substitution at the C4 position, which contributes to its stability.

Strategies for creating analogues often involve synthesizing libraries of monocyclic β-lactams with diverse substituents at the C4 position. researchgate.net This can be achieved by starting with different precursors or by developing synthetic routes that allow for the late-stage introduction of various functional groups. The goal is to identify substitutions that improve the compound's interaction with penicillin-binding proteins (PBPs) or reduce its susceptibility to enzymatic degradation.

| Modification Site | Example Substituent in Analogues | Purpose of Modification |

| C4 Position | Varied alkyl or aromatic groups | Enhance stability against β-lactamases, modulate antibacterial spectrum |

| N1 Position | Sulfonic acid (SO3H) | Activation of the β-lactam ring |

The acyl side chain attached to the C3-amino group of the β-lactam ring is a primary determinant of the antibacterial spectrum and potency. The side chain of this compound, [(Z)-[(2-amino-4-thiazolyl)(carboxymethoxyimino)acetyl], is similar to that of other potent cephalosporins and monobactams like aztreonam (B1666516).

The exploration of C3 amino position modifications involves the synthesis of novel acyl side chains and their coupling to the 3-amino-azetidinone core. This allows for the investigation of structure-activity relationships (SAR). By varying the components of the side chain—such as the heterocyclic ring, the oxime substituent, and the linker—researchers can fine-tune the biological activity of the resulting analogues. For example, replacing the aminothiazole with other heterocycles or altering the substituents on the oxime moiety can lead to compounds with improved activity against specific resistant pathogens. nih.gov

Variations at the N1 Lactam Nitrogen of this compound

The modification of the substituent at the N1 position of the β-lactam ring is a critical area of research in the synthetic chemistry of monobactams, including this compound. This position plays a pivotal role in the activation of the β-lactam ring, rendering it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs), the ultimate target of this class of antibiotics. The electronic nature of the N1-substituent directly influences the reactivity of the β-lactam carbonyl group.

Early research into monobactams established that an electron-withdrawing group at the N1 position is essential for antibacterial activity. The sulfonic acid moiety (–SO₃H) found in this compound and other clinically relevant monobactams like Aztreonam serves as a potent activating group. This group significantly enhances the electrophilicity of the β-lactam carbonyl carbon, thereby facilitating the acylation of the active site serine residue of bacterial PBPs.

While the sulfonic acid group has been a cornerstone of monobactam design, synthetic efforts have explored other potential activating groups to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of these agents. The general synthetic strategy for introducing variations at the N1 position typically involves the use of a precursor β-lactam with a readily displaceable group or a free N-H, which can then be subjected to various substitution reactions.

Detailed research findings on a wide array of specific N1-substituent variations for this compound are not extensively available in publicly accessible literature, likely due to the proprietary nature of pharmaceutical research and development. However, based on the broader field of monobactam chemistry, the following table outlines hypothetical and studied variations at the N1 position and their generally observed effects on biological activity.

Table 1: Hypothetical and Studied Variations at the N1 Lactam Nitrogen of Monobactams and Their General Impact on Activity

| N1-Substituent Variation | General Synthetic Approach | Anticipated or Observed Impact on Biological Activity |

| Sulfonic Acid (as in this compound) | Sulfonation of the N1 nitrogen using a sulfonating agent (e.g., sulfur trioxide pyridine (B92270) complex). | Confers potent antibacterial activity against Gram-negative bacteria by activating the β-lactam ring. |

| Phosphonic/Phosphinic Acid | Reaction of the N1-unsubstituted lactam with appropriate phosphorus oxychlorides. | Can serve as a bioisostere of the sulfonic acid group, potentially retaining or modifying antibacterial activity and cellular uptake. |

| Carboxylic Acid Derivatives | Acylation of the N1 nitrogen followed by modification of the acyl group. | Generally leads to a significant decrease in antibacterial activity as these groups are typically not sufficiently electron-withdrawing to activate the β-lactam ring. |

| N-Sulfonyl Carbamates | Multi-step synthesis involving the formation of an N-isocyanate followed by reaction with a sulfonamide. | These variations aim to fine-tune the electronic properties and steric bulk at the N1 position, which could modulate PBP affinity and β-lactamase stability. |

| Heterocyclic Moieties | N-arylation or N-alkylation with heterocyclic halides. | The introduction of heterocyclic rings can influence pharmacokinetic properties and may lead to novel interactions with PBPs, although maintaining potent activity is a challenge without a strong activating group. |

Molecular Mechanisms of Antibacterial Action of Tigemonam

Penicillin-Binding Protein (PBP) Interaction Dynamics

The efficacy of Tigemonam (B1663452) as an antibacterial agent is rooted in its dynamic and specific interactions with bacterial PBPs. These enzymes play a crucial role in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall.

Specificity and Affinity of this compound for Bacterial PBPs (e.g., PBP1a, PBP3)

Research has demonstrated that this compound exhibits a strong and preferential affinity for specific PBPs in Gram-negative bacteria, particularly Escherichia coli. The primary targets of this compound are PBP1a and PBP3. semanticscholar.orgnih.govnih.gov The binding of this compound to these essential enzymes is a critical step in its mechanism of action.

The affinity of this compound for these PBPs has been quantified using the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. Under specific experimental conditions (30°C for 10 minutes), the IC50 values for this compound against E. coli PBPs were determined as follows:

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP1a | 4 |

| PBP3 | <0.1 |

These values indicate a particularly high affinity of this compound for PBP3. The strong binding to PBP3 is consistent with the observed morphological changes in bacteria exposed to this compound, which primarily involves the formation of long filaments due to the inhibition of cell septation, a process in which PBP3 is a key enzyme.

The binding kinetics of this compound to PBPs have been compared with other beta-lactam antibiotics, notably the monobactam aztreonam (B1666516). Studies have shown that while both this compound and aztreonam target PBP3, their binding characteristics can differ under certain conditions. For instance, this compound has demonstrated an apparent improved affinity for PBP1a and PBP3 of E. coli when assayed at lower temperatures in the presence of benzylpenicillin. semanticscholar.orgnih.govnih.gov

While direct comparative kinetic constants (kon and koff) for a wide range of beta-lactams are not extensively detailed in available literature, the relative binding affinities provide insight into the potency of this compound. In vitro, aztreonam has been reported to be approximately twice as potent as this compound against E. coli and Klebsiella pneumoniae. nih.gov

The interaction between a beta-lactam antibiotic and a PBP involves the formation of a stable acyl-enzyme complex. The stability of this complex is a key determinant of the antibiotic's effectiveness. The deacylation half-time refers to the time it takes for half of these complexes to break down, releasing the active enzyme.

Molecular-Level Inhibition of Peptidoglycan Transpeptidases

Penicillin-binding proteins, including PBP1a and PBP3, function as transpeptidases. These enzymes catalyze the final step in peptidoglycan synthesis, which involves the formation of cross-links between adjacent peptide side chains of the peptidoglycan polymer. This cross-linking provides the necessary structural integrity and rigidity to the bacterial cell wall.

This compound, like other beta-lactam antibiotics, acts as a suicide inhibitor of these transpeptidases. The molecular structure of this compound mimics the D-alanyl-D-alanine moiety of the natural substrate of the transpeptidase. This structural similarity allows this compound to enter the active site of the PBP. Once in the active site, the strained beta-lactam ring of this compound is attacked by a serine residue, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. This acylation effectively inactivates the transpeptidase, preventing it from carrying out its normal function.

Disruption of Bacterial Cell Wall Biosynthesis

The targeted inhibition of PBPs by this compound has a direct and detrimental impact on the biosynthesis of the bacterial cell wall, a structure essential for the survival of the bacterium.

Inhibition of Peptidoglycan Cross-Linking Enzymes

The primary consequence of the interaction between this compound and PBPs is the inhibition of the enzymatic activity responsible for peptidoglycan cross-linking. By forming a covalent bond with the active site of transpeptidases like PBP1a and PBP3, this compound effectively blocks their ability to catalyze the formation of peptide bridges between the glycan chains of the peptidoglycan.

This disruption of the cross-linking process weakens the structural integrity of the cell wall. The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell. As a result, the cell undergoes lysis and death, which is the ultimate bactericidal outcome of this compound's action. The potent and specific inhibition of these essential cross-linking enzymes underscores the efficacy of this compound as an antibacterial agent against susceptible Gram-negative pathogens.

Consequences on Bacterial Cell Wall Integrity and Lysis at a Molecular Level

The binding of this compound to PBPs, particularly PBP 3, initiates a cascade of molecular events that culminates in the loss of cell wall integrity and subsequent bacterial lysis. biosynth.com PBP 3 is a transpeptidase that plays a critical role in the septation process during bacterial cell division. nih.gov Its function is to catalyze the cross-linking of peptidoglycan chains, which forms the rigid, mesh-like structure of the cell wall. news-medical.netpatsnap.comquora.com

By irreversibly acylating the active site of PBP 3, this compound blocks this crucial transpeptidation step. asm.orgnews-medical.net The inhibition of peptidoglycan cross-linking prevents the formation of a stable and functional cell wall. patsnap.com As the bacterium continues to grow and attempt division, the synthesis of other cellular components proceeds, but the cell wall becomes progressively weaker and structurally deficient. news-medical.net

This compromised cell envelope is unable to withstand the high internal osmotic pressure of the bacterial cytoplasm. frontiersin.org The resulting osmotic imbalance exerts significant mechanical stress on the weakened cell wall, leading to the formation of bulges and ultimately, the mechanical rupture of the cell membrane. frontiersin.org This process, known as lysis, releases the cellular contents and results in bacterial death. biosynth.comnih.gov The specific targeting of PBP 3 by this compound explains the observed filamentation, as cell elongation continues while the septation required for division is inhibited. asm.orgnih.gov

Structure Activity Relationship Sar Studies of Tigemonam and Its Derivatives

Correlation between Chemical Structure and Molecular Inhibitory Activity

The antibacterial activity of monobactams is intrinsically linked to the reactivity of the β-lactam ring, which is enhanced by an "activating" group, typically a sulfoxy group, attached to the nitrogen atom at position 1 of the β-lactam ring. nih.govpnas.org Substitution around the monobactam nucleus is crucial for achieving significant antibacterial activity. nih.gov The acyl side chain at position 3 of the β-lactam ring plays a critical role in determining the spectrum of activity. nih.gov The introduction of an aminothiazoleoxime side chain as the 3-acyl substituent is particularly important for activity against Gram-negative bacteria. nih.gov

Data from SAR studies on monobactams indicate that while the monobactam nucleus itself has weak activity, appropriate side chain modifications can lead to potent antibacterial agents. nih.gov

Table 1: General Impact of Substitutions on Monobactam Activity

| Structural Feature | Position | Impact on Activity |

| Activating group (-OSO₃⁻) | N-1 | Essential for activating the β-lactam ring and intrinsic activity. nih.govpnas.org |

| Acyl side chain (e.g., aminothiazoleoxime) | C-3 | Crucial for antibacterial spectrum, particularly against Gram-negative bacteria. nih.gov |

| Substituents | C-4 | Can cause dramatic but unpredictable changes; essential for β-lactamase stability in SO₃⁻-activated molecules. nih.gov |

Influence of Thiazole (B1198619) Ring and Side Chains on PBP Binding

The 2-aminothiazole (B372263) moiety present in the side chain at the C-3 position of tigemonam (B1663452) contributes significantly to its activity against Gram-negative bacteria. pnas.orgresearchgate.netmdpi.com This side chain is analogous to those found in some potent cephalosporins, suggesting a similar interaction mechanism with PBPs. nih.govpsu.edu The aminothiazoleoxime side chains, while enhancing Gram-negative activity, can reduce activity against Gram-positive organisms. nih.gov

The side chain structure influences the binding affinity to specific PBPs. Monobactams like aztreonam (B1666516) and this compound show high affinity for PBP3, a key enzyme in the cell wall synthesis of Gram-negative bacteria. pnas.orgbiorxiv.orgbiorxiv.org The interaction of the side chain with the PBP active site is crucial for the covalent binding of the β-lactam ring to the catalytic serine residue, inhibiting the transpeptidation reaction. biorxiv.orgresearchgate.net

Stereochemical Considerations and Activity Profile

The stereochemistry at the chiral center (C-3) of the β-lactam ring is critical for the antibacterial activity of monobactams. slideshare.netfirsthope.co.inpsu.edu The (S) absolute configuration at C-3 in this compound is the biologically active orientation, analogous to the configuration at the corresponding positions in penicillins (C-6) and cephalosporins (C-7). wikipedia.orgpsu.edu The enantiomer with the opposite stereochemistry is typically devoid of significant antimicrobial activity. psu.edu

Substitution at the C-4 position of the monocyclic ring can also impact biological activity, and the configuration (cis or trans) at this position, relative to the substituent at C-3, can have consequences for antibacterial potency and spectrum. researchgate.netresearchgate.net For instance, 4-methylation can enhance the stability of the β-lactam ring against β-lactamase attack. pnas.orgresearchgate.net

Computational and Theoretical Approaches to SAR Analysis

Computational methods are increasingly used to complement experimental SAR studies, providing insights into the molecular properties and interactions that govern the activity of compounds like this compound. google.com

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to study the electronic structure, relative energies, and conformational preferences of molecules. wiley.comnih.govmdpi.comresearchgate.net These calculations can help in understanding the preferred three-dimensional structures (conformers) of this compound and its derivatives, which is important because the conformation can influence how the molecule interacts with its biological target, PBPs. wiley.comresearchgate.net Conformational analysis can reveal the low-energy structures that are most likely to be present and bind to the active site. wiley.comresearchgate.net

Molecular Docking Simulations of PBP-Ligand Interactions

Molecular docking simulations are computational techniques used to predict the binding orientation (pose) and affinity of a ligand (like this compound) to a receptor (such as a PBP). biorxiv.orgresearchgate.netnih.gov These simulations can visualize the interactions between the antibiotic and the amino acid residues in the PBP active site, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.combiorxiv.orgresearchgate.netnih.gov

Docking studies with monobactams and PBPs, such as PBP3 from Pseudomonas aeruginosa, have provided structural insights into the binding process. pnas.orgbiorxiv.orgresearchgate.net These studies can help explain why certain structural modifications enhance or reduce activity and can guide the design of new derivatives with improved binding characteristics and potentially broader or more potent activity. google.comresearchgate.net

Molecular Basis of Bacterial Resistance to Tigemonam

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering the antibiotic inactive mdpi.commsdmanuals.com. This is a major mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria msdmanuals.com.

Stability Profiles against Plasmid-Mediated Beta-Lactamases (e.g., TEM-1, SHV-1)

Tigemonam (B1663452) demonstrates stability against hydrolysis by common plasmid-mediated beta-lactamases such as TEM-1 and SHV-1 nih.govasm.orgmedkoo.com. Studies have shown that this compound was not hydrolyzed by these enzymes nih.govasm.orgmedkoo.com. However, its minimum inhibitory concentrations (MICs) were observed to increase in the presence of newer broad-spectrum plasmid-mediated beta-lactamases, which are derivatives of TEM or SHV enzymes nih.govoup.comoup.com.

| Beta-Lactamase Type | This compound Hydrolysis | Effect on this compound MICs | Source(s) |

| TEM-1 (classical plasmid-mediated) | Not hydrolyzed | Stable | nih.govasm.orgmedkoo.com |

| SHV-1 (classical plasmid-mediated) | Not hydrolyzed | Stable | nih.govasm.orgmedkoo.com |

| Newer broad-spectrum TEM/SHV derivatives | Hydrolyzed | Increased (4-256 mg/l) | nih.govoup.comoup.com |

Interaction with Chromosomal Beta-Lactamases

This compound is also reported to be stable against hydrolysis by chromosomal beta-lactamases found in certain bacteria, including Enterobacter, Morganella, Pseudomonas, and Bacteroides species nih.govasm.orgmedkoo.com. While this compound inhibited the beta-lactamases of E. cloacae and Pseudomonas aeruginosa, it did not induce their production nih.govasm.orgmedkoo.com. Compared to aztreonam (B1666516), this compound showed greater stability against hydrolysis by the Kl enzyme of Klebsiella and the Proteus vulgaris beta-lactamase nih.gov. However, this compound demonstrated less affinity for class I cephalosporinases (chromosomal beta-lactamases) than aztreonam, as measured by IC50 values nih.gov. The level of beta-lactamase production, rather than hydrolysis rates or affinity, correlated with the MICs of both monobactams for resistant Enterobacter and Citrobacter strains nih.gov.

Mechanisms of Hydrolysis by Specific Beta-Lactamase Classes

Beta-lactamases are classified based on their molecular structure (Ambler classes A, B, C, and D) and functional characteristics msdmanuals.comnih.gov. Classes A, C, and D are serine beta-lactamases, while Class B enzymes are metallo-beta-lactamases requiring zinc ions for activity mdpi.commsdmanuals.comnih.gov.

While specific detailed mechanisms of this compound hydrolysis by individual beta-lactamase classes are not extensively detailed in the provided results, the stability profile suggests that this compound is not readily recognized as a substrate by Class A enzymes like TEM-1 and SHV-1 nih.govasm.orgmedkoo.com. However, the increased MICs in the presence of broad-spectrum TEM and SHV derivatives indicate that amino acid substitutions in these enzymes can alter their substrate specificity to include this compound nih.govoup.comoup.comwikipedia.org. Class A beta-lactamases hydrolyze the beta-lactam ring through a mechanism involving a covalent intermediate with an active site serine residue, followed by deacylation mdpi.com. Class C beta-lactamases also utilize an active site serine and can have activity against monobactams mdpi.com. The relative lack of activity against Pseudomonas aeruginosa and Acinetobacter species, which can produce various beta-lactamases including Class C (AmpC) and Class B (metallo-beta-lactamases), suggests potential susceptibility to hydrolysis by these classes or poor penetration nih.gov. Metallo-beta-lactamases (Class B) hydrolyze beta-lactams using zinc ions and are generally not inhibited by the same compounds that inhibit serine beta-lactamases msdmanuals.comwikipedia.org. Monobactams like aztreonam are typically resistant to hydrolysis by metallo-beta-lactamases msdmanuals.com. While not explicitly stated for this compound, its structural similarity to aztreonam might suggest some degree of stability against Class B enzymes, although further research would be needed to confirm this definitively.

Alterations in Penicillin-Binding Proteins

Alterations in the target enzymes, penicillin-binding proteins (PBPs), represent another significant mechanism of bacterial resistance to beta-lactam antibiotics researchgate.netnih.gov. These alterations can reduce the affinity of the PBP for the antibiotic, thereby allowing cell wall synthesis to continue even in the presence of the drug nih.govplos.org.

PBP Gene Mutations Leading to Reduced this compound Affinity

Mutations in the genes encoding PBPs can lead to altered PBP structures with reduced binding affinity for beta-lactam antibiotics nih.govplos.orgetflin.com. This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the essential transpeptidation activity carried out by these proteins nih.govplos.org. Studies have shown that this compound binds to PBPs, specifically PBP1a and PBP3 in Escherichia coli nih.govresearchgate.netnih.govresearchgate.net. Reduced susceptibility to this compound has been observed in some Enterobacter cloacae and Citrobacter freundii strains resistant to other beta-lactams like aztreonam, which could be attributed to mechanisms including altered PBPs nih.govasm.org. While the provided information confirms that PBP mutations are a general mechanism of resistance to beta-lactams and that this compound binds to specific E. coli PBPs, detailed research findings specifically linking this compound resistance directly to identified PBP gene mutations and the resulting reduction in this compound affinity are not extensively available in the provided search results. However, the principle of reduced affinity due to mutations is a well-established resistance mechanism for beta-lactams targeting PBPs nih.govplos.org.

| PBP Type (E. coli) | This compound Binding | Relative Affinity (vs. Aztreonam) | Source(s) |

| PBP1a | Binds | Apparent improved affinity | nih.govresearchgate.netnih.govresearchgate.net |

| PBP3 | Binds | Apparent improved affinity | nih.govresearchgate.netnih.govresearchgate.net |

Role of Bacterial Efflux Pumps in this compound Resistance

Bacterial efflux pumps are active transporters that expel a wide range of substrates, including antibiotics, from the cell, thereby lowering their intracellular concentration to sub-toxic levels. nih.govfrontiersin.orgacs.org This mechanism is a significant contributor to intrinsic and acquired multidrug resistance in Gram-negative bacteria. nih.govfrontiersin.orgacs.orgmicropspbgmu.ru

Studies on isogenic mutants of Enterobacteriaceae have shown that increased minimum inhibitory concentrations (MICs) of this compound are observed in strains exhibiting a permeability defect or producing high levels of chromosome-encoded cephalosporinases. oup.comnih.gov While the direct role of specific efflux pumps in this compound resistance has been investigated more extensively for related antibiotics like tigecycline, the general principles of efflux-mediated resistance are applicable. RND (Resistance-Nodulation-Cell Division) family efflux pumps, in particular, are known to confer multidrug resistance in Gram-negative bacteria by transporting a broad spectrum of substrates, including various antibiotics. nih.govfrontiersin.orgacs.orgmdpi.commdpi.com

Molecular Mechanisms of Efflux Pump Overexpression

Overexpression of efflux pumps is a common mechanism leading to increased antibiotic resistance. nih.govacs.orgoup.com This can occur due to mutations in regulatory genes that normally repress efflux pump expression. nih.govmicropspbgmu.ru For example, mutations in the regulators of RND family efflux pumps can lead to their overexpression. nih.govmdpi.com These mutations are frequently found in clinical isolates, often selected under the pressure of antibiotic exposure. nih.gov

Efflux pump genes can be located on either chromosomes or plasmids. oup.comdovepress.com Chromosomally encoded efflux pumps provide an intrinsic resistance mechanism, and mutations leading to their overexpression can be selected without the acquisition of new genetic material. oup.com Exposure to antibiotics and other drugs can trigger complex bacterial responses, including changes in the expression levels of numerous transporter genes. micropspbgmu.ru Overexpression of efflux pump genes can sometimes come at a biological cost to the bacterial cell, potentially due to the extrusion of necessary molecules, excessive energy use, or the pleiotropic effects of regulatory gene mutations. nih.gov

Efflux Pump Substrate Specificity for this compound

Efflux pumps can be highly specific for a single substrate or can transport a diverse range of structurally dissimilar compounds, contributing to multidrug resistance. dovepress.com While this compound is a monobactam, and much of the research on efflux pump specificity has focused on other antibiotic classes like tetracyclines or fluoroquinolones, the potential for this compound to be a substrate for certain broad-spectrum efflux pumps exists.

For instance, RND pumps generally demonstrate an extensive substrate variety. dovepress.com Although further studies are needed to confirm this compound as a substrate for specific efflux pumps like AdeABC in Acinetobacter baumannii, these pumps have been implicated in resistance to various antibiotics, including β-lactams and tetracyclines mdpi.com. Similarly, studies on tigecycline, a glycylcycline derivative of tetracycline, have shown that RND efflux pumps like MexXY and MexAB-OprM in Pseudomonas aeruginosa can mediate resistance to it, although glycylcyclines might be inferior substrates compared to narrower-spectrum tetracyclines for these pumps. nih.gov This suggests that the structural characteristics of an antibiotic influence its recognition and transport by different efflux systems.

Bacterial Outer Membrane Permeability Defects

The outer membrane of Gram-negative bacteria serves as a formidable barrier that restricts the entry of many antibiotics, particularly hydrophilic ones. mdpi.comnih.gov Antibiotics can permeate the outer membrane through two main pathways: a lipid-mediated pathway for hydrophobic drugs and general diffusion porins for hydrophilic drugs. nih.gov this compound, being a hydrophilic molecule, would likely primarily utilize porin channels for entry.

Defects in outer membrane permeability, often resulting from alterations in the number or characteristics of porin channels, can significantly reduce the influx of antibiotics into the bacterial cell, contributing to resistance. oup.commdpi.comnih.gov Reduced permeability can be caused by fewer porin channels or changes in their physical and chemical properties. mdpi.com This mechanism, in conjunction with other resistance factors like efflux pumps, can lead to increased MICs for antibiotics. oup.comoup.commdpi.com For example, isogenic mutants of Enterobacteriaceae with a permeability defect have shown increased MICs for this compound. oup.comoup.com The synergy between reduced outer membrane permeability and active efflux can provide Gram-negative bacteria with a substantial degree of protection against antibiotics. mdpi.comnih.govnih.gov

Here is a table summarizing the impact of different resistance mechanisms on this compound MICs based on available data:

| Resistance Mechanism | Observed Effect on this compound MICs (mg/l) | Bacterial Species/Context | Source |

| High levels of chromosome-encoded cephalosporinases | Increased (0.25–8) | Isogenic mutants of Enterobacteriaceae | oup.comoup.com |

| Permeability defect | Increased (0.25–8) | Isogenic mutants of Enterobacteriaceae | oup.comoup.com |

| New broad-spectrum plasmid-mediated β-lactamases | Increased (4–256) | Enterobacteriaceae (TEM or SHV derivatives) | oup.comoup.com |

| Classical plasmid-mediated β-lactamases | Very stable (low MICs) | Enterobacteriaceae | oup.comoup.com |

Note: This table is based on the specific findings cited and may not encompass all possible resistance mechanisms or their full range of impact on this compound MICs.

Advanced in Vitro Research Methodologies for Tigemonam Characterization

Biochemical Assays for Penicillin-Binding Protein Affinity Determination

The primary mechanism of action for β-lactam antibiotics, including monobactams like Tigemonam (B1663452), is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Determining the affinity of this compound for various PBPs is critical to understanding its spectrum of activity.

Competitive binding assays are a cornerstone for evaluating the affinity of a new β-lactam for its PBP targets. This technique measures the ability of the unlabeled compound, in this case, this compound, to compete with a radiolabeled β-lactam probe (a tracer) for the active site of the PBPs. A commonly used tracer is [14C]benzylpenicillin.

In the case of this compound, studies have shown that it has a notable affinity for PBP 1a and PBP 3 of Escherichia coli. Interestingly, the detection of this binding required a modification of the standard assay protocol. The binding of this compound to these PBPs was more readily observed when the subsequent challenge with radiolabeled benzylpenicillin was conducted at lower temperatures. This procedural adjustment was necessary to prevent the displacement of the bound this compound by the radiolabeled tracer, indicating a reversible binding or a slower acylation rate compared to the tracer under standard conditions.

The concentration of this compound required to inhibit the binding of the radiolabeled tracer by 50% (IC50) is a key metric of its binding affinity. Lower IC50 values signify a higher affinity for the PBP.

| PBP | IC50 (µg/mL) |

|---|---|

| PBP 1a | 2 |

| PBP 1b | >128 |

| PBP 2 | >128 |

| PBP 3 | 0.2 |

| PBP 4 | >128 |

| PBP 5/6 | >128 |

Following the competitive binding assay, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is employed to separate the bacterial inner membrane proteins, including the PBPs, based on their molecular weight.

After separation by SDS-PAGE, the gel is subjected to autoradiography or fluorography. This process visualizes the radiolabeled PBP-tracer complexes. When this compound is present and has bound to a PBP, it blocks the binding of the radiolabeled tracer. This results in a decrease or absence of the radioactive signal for that specific PBP on the autoradiogram, allowing for the identification of the PBPs to which this compound binds and the quantification of its binding affinity (as reflected by the IC50 values).

Fluorescence anisotropy is a powerful technique for studying the binding kinetics of a ligand to a protein in real-time. This method relies on the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger protein. While this methodology has been applied to other β-lactam antibiotics to determine their acylation and deacylation rate constants with PBPs, a specific application of fluorescence anisotropy assays for the detailed kinetic characterization of this compound's interaction with PBPs has not been documented in the available scientific literature.

Enzymatic Inhibition Kinetic Studies (e.g., Beta-Lactamase Inhibition)

The efficacy of β-lactam antibiotics can be compromised by β-lactamases, enzymes produced by resistant bacteria that hydrolyze the β-lactam ring, inactivating the drug. Therefore, assessing the stability of this compound against these enzymes and its potential to inhibit them is a critical aspect of its in vitro characterization.

Spectrophotometric assays are widely used to measure the rate of β-lactam hydrolysis by β-lactamases. This method tracks the change in absorbance of a chromogenic substrate or the β-lactam itself as it is hydrolyzed. Research has consistently demonstrated that this compound is highly resistant to hydrolysis by a broad spectrum of β-lactamases.

Studies have shown its stability against common plasmid-mediated β-lactamases such as TEM-1 and SHV-1, as well as chromosomal β-lactamases from various Gram-negative bacteria including Enterobacter cloacae, Morganella morganii, Pseudomonas aeruginosa, and Bacteroides species. nih.gov This stability is a key attribute, suggesting that this compound is not a substrate for these enzymes.

Beyond its stability, this compound has also been shown to act as an inhibitor of certain β-lactamases. nih.gov Specifically, it has been reported to inhibit the β-lactamases produced by E. cloacae and P. aeruginosa. nih.gov

| Beta-Lactamase Type | Interaction | Specific Enzymes |

|---|---|---|

| Plasmid-Mediated (Class A) | Stable (Not Hydrolyzed) | TEM-1, SHV-1 |

| Chromosomal (Class C) | Inhibitor | Enterobacter cloacae β-lactamase |

| Chromosomal | Inhibitor | Pseudomonas aeruginosa β-lactamase |

| Chromosomal | Stable (Not Hydrolyzed) | Morganella morganii β-lactamase |

| Chromosomal | Stable (Not Hydrolyzed) | Bacteroides spp. β-lactamase |

Chromatographic and Spectroscopic Techniques for Research Material Analysis

The characterization of a research compound like this compound necessitates the use of precise analytical techniques to confirm its identity, purity, and structural integrity. Chromatographic and spectroscopic methods are fundamental in providing the qualitative and quantitative data required for these assessments. These techniques allow researchers to separate this compound from impurities, elucidate its complex chemical structure, and determine its exact molecular weight and composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and evaluating its stability under various conditions. This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

In a typical analysis of a β-lactam antibiotic like this compound, a reversed-phase HPLC method is often employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The detection of this compound is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the molecule exhibits maximum absorbance. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification.

The purity of a this compound sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Stability studies involve subjecting this compound to stress conditions such as heat, light, acid, and base hydrolysis, and then using HPLC to quantify the amount of intact drug remaining over time. researchgate.net This helps to identify degradation products and establish the compound's shelf-life and storage requirements.

Table 1: Illustrative HPLC Stability Data for a β-Lactam Antibiotic under Stress Conditions This table presents hypothetical data to illustrate the application of HPLC in stability testing, as specific experimental data for this compound was not available in the cited literature.

| Stress Condition | Time (hours) | This compound Purity (%) | Major Degradation Product Peak Area (%) |

|---|---|---|---|

| Control (4°C) | 0 | 99.8 | <0.1 |

| 24 | 99.7 | <0.1 | |

| Acid (0.1 N HCl, 60°C) | 2 | 85.2 | 12.5 |

| 8 | 62.5 | 31.8 | |

| Base (0.1 N NaOH, 25°C) | 2 | 71.4 | 25.3 |

| 8 | 45.1 | 48.9 | |

| Oxidative (3% H₂O₂, 25°C) | 2 | 90.7 | 7.1 |

| 8 | 78.3 | 18.6 | |

| Thermal (80°C) | 24 | 91.5 | 6.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing the NMR spectrum, researchers can confirm the connectivity of atoms and the stereochemistry of the compound, ensuring it matches the expected structure of this compound. researchgate.net

For a complete structural assignment, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the piecing together of the molecular structure by establishing bonds and spatial relationships between different parts of the molecule. researchgate.net

The structural integrity of each synthesized batch of this compound for research purposes is confirmed by comparing its NMR spectra to a validated reference standard.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in a Monobactam Antibiotic This table provides expected chemical shift ranges for functional groups typically found in monobactams like this compound, as a direct spectral assignment for this compound is not publicly available.

| Structural Unit | Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| β-Lactam Ring | C=O | 165-175 |

| CH (attached to N) | 4.5-5.5 | |

| CH₂ | 2.5-3.5 | |

| Thiazole (B1198619) Ring | CH | 7.0-8.5 |

| C (quaternary) | 140-160 | |

| Oxime Group | C=N-O | 145-155 |

| Side Chain (Alkyl) | CH₃ | 0.8-2.0 |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. taylorandfrancis.com It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the molecular formula with great confidence. nih.gov

Often, MS is coupled with a chromatographic technique like liquid chromatography (LC-MS). This allows for the separation of this compound from other components in a sample before it enters the mass spectrometer, providing both retention time and mass data. taylorandfrancis.com

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. In this technique, the ionized this compound molecule (the parent ion) is fragmented, and the masses of the resulting fragment ions are measured. taylorandfrancis.com This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound and provide additional structural information.

Table 3: Expected Mass Spectrometry Data for this compound (C₁₆H₁₇N₅O₉S₂)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₉S₂ |

| Monoisotopic Mass | 519.0417 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (Positive Mode) | [M+H]⁺ = 520.0490 m/z |

| Observed Ion (Negative Mode) | [M-H]⁻ = 518.0344 m/z |

| Key Expected Fragment Ions (MS/MS) | Fragments corresponding to the loss of the sulfonic acid group, cleavage of the β-lactam ring, and fragmentation of the side chain. |

Time-Kill Curve Methodologies for Bacterial Growth Inhibition Research

Time-kill curve assays are a dynamic in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent like this compound. nih.gov Unlike the static Minimum Inhibitory Concentration (MIC) assay, which only determines the concentration needed to inhibit growth, time-kill studies provide information on the rate and extent of bacterial killing over time. researchgate.net

The methodology involves exposing a standardized inoculum of a specific bacterium (e.g., Escherichia coli, Klebsiella pneumoniae) to various concentrations of this compound, typically multiples of the MIC. uem.br At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), samples are withdrawn from the culture, serially diluted, and plated on agar. After incubation, the number of colony-forming units per milliliter (CFU/mL) is determined. uem.br

The results are plotted as the log₁₀ CFU/mL versus time. These curves reveal whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. uem.br Research has indicated that this compound exhibits notable bactericidal activity against members of the Enterobacteriaceae family. nih.gov For example, at a concentration four times its MIC, this compound showed a significant reduction in bacterial colony-forming units after just two hours of exposure. nih.gov

Table 4: Representative Time-Kill Curve Data for this compound against a Susceptible E. coli Strain (MIC = 0.25 mg/L) This table is based on findings reported in the literature, which describe the bactericidal nature of this compound. nih.gov

| Time (hours) | Log₁₀ CFU/mL (Control - No Drug) | Log₁₀ CFU/mL (this compound at 1x MIC) | Log₁₀ CFU/mL (this compound at 4x MIC) | Log₁₀ CFU/mL (this compound at 8x MIC) |

|---|---|---|---|---|

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.8 | 5.5 | 4.1 | 3.5 |

| 4 | 7.6 | 4.9 | <3.0 | <3.0 |

| 8 | 8.5 | 4.2 | <3.0 | <3.0 |

| 24 | 9.1 | 4.5 (regrowth) | <3.0 | <3.0 |

Future Research Directions and Theoretical Applications in Monobactam Development

Rational Design Principles for Overcoming Emerging Resistance Mechanisms

A primary driver of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. nih.gov Rational drug design plays a crucial role in developing new monobactams that can evade or inhibit these enzymes. Tigemonam (B1663452) itself demonstrates good stability against many common plasmid-mediated β-lactamases. nih.govnih.gov However, the emergence of new, broad-spectrum β-lactamases necessitates continuous innovation.

Key rational design principles for future monobactams include:

Steric Hindrance: Modifications to the acyl side chain of the monobactam can create steric hindrance that prevents the β-lactamase from effectively binding to and hydrolyzing the β-lactam ring. The design of aztreonam (B1666516) and subsequently this compound incorporated side chains that confer stability against many β-lactamases. nih.gov

Electronic Effects: Altering the electronic properties of the β-lactam ring and its substituents can influence its reactivity and susceptibility to hydrolysis. Structure-activity relationship (SAR) studies have shown that polar substituents on the oxime side chain of monobactams can be beneficial for activity against resistant Gram-negative bacteria. nih.gov

Targeting Enzyme Conformation: Advanced computational modeling can be used to design monobactams that bind to β-lactamases in a way that induces a conformational change, rendering the enzyme inactive. This approach moves beyond simple steric hindrance to a more nuanced manipulation of enzyme function.

"Trojan Horse" Strategy: This innovative approach involves conjugating the monobactam to a siderophore, a molecule that bacteria use to acquire iron. nih.gov The bacteria actively transport the siderophore-monobactam conjugate across their outer membrane, effectively delivering the antibiotic to its target. This strategy can enhance penetration and overcome some forms of resistance. nih.gov

A significant challenge is overcoming resistance mediated by enzymes like AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs). Rational design efforts are focused on creating monobactams with side chains that are not recognized by the active sites of these specific enzymes. nih.gov

Exploration of Novel Chemical Modifications for Enhanced Molecular Properties

Key areas of exploration for chemical modification include:

Enhanced Outer Membrane Permeability: A major hurdle for antibiotics targeting Gram-negative bacteria is crossing the outer membrane. nih.gov Modifications to the monobactam structure can be made to increase its ability to penetrate this barrier. Strategies include the addition of cationic groups to interact with the negatively charged lipopolysaccharide (LPS) layer or the incorporation of moieties that can utilize bacterial porin channels. nih.gov

Increased Penicillin-Binding Protein (PBP) Affinity: The ultimate targets of monobactams are the PBPs involved in bacterial cell wall synthesis. wikipedia.org Modifications to the acyl side chain can be designed to improve the binding affinity and acylation efficiency for specific PBPs, particularly PBP3, which is the primary target for many monobactams. nih.gov

Pharmacokinetic Optimization: Chemical modifications can be used to fine-tune the pharmacokinetic properties of monobactams, including their half-life, distribution, and metabolism. This can lead to more favorable dosing regimens and improved therapeutic outcomes. nih.gov

The following table summarizes some potential chemical modifications and their intended effects on the molecular properties of monobactams:

| Chemical Modification | Intended Effect on Molecular Properties |

| Addition of Cationic Groups | Enhanced outer membrane permeability |

| Siderophore Conjugation | Increased uptake into bacterial cells |

| Acyl Side Chain Modification | Improved PBP affinity and β-lactamase stability |

| Prodrug Formulation | Enhanced oral bioavailability |

| PEGylation | Extended plasma half-life |

Deeper Mechanistic Elucidation of PBP Acylation and Deacylation Processes

The bactericidal action of β-lactam antibiotics stems from their ability to acylate a serine residue in the active site of PBPs, thereby inactivating them. mdpi.com A deeper understanding of the kinetics and mechanics of this process for this compound is crucial for the design of more potent and effective derivatives.

The interaction between a β-lactam and a PBP is a multi-step process:

Non-covalent Binding: The antibiotic first binds non-covalently to the active site of the PBP to form a Michaelis complex.

Acylation: The active site serine then attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate. This is often the rate-limiting step for potent inhibitors.

Deacylation: The acyl-enzyme intermediate can then be hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme. For effective antibiotics, the rate of deacylation is very slow. nih.gov

Studies have shown that the half-times for deacylation of this compound-PBP complexes are shorter than those of the corresponding aztreonam-PBP complexes. asm.org This suggests that while this compound is an effective PBP inhibitor, there is potential for improvement by designing analogs with even slower deacylation rates.

Future research in this area should focus on:

Detailed Kinetic Analysis: Determining the specific acylation (k₂) and deacylation (k₃) rate constants for this compound with various PBPs from different bacterial species. This data provides a quantitative measure of the antibiotic's efficiency.

Structural Studies: Utilizing techniques like X-ray crystallography to obtain high-resolution structures of this compound covalently bound to different PBPs. These structures can reveal the precise molecular interactions that govern binding and acylation, providing a roadmap for rational drug design. nih.gov

Computational Modeling: Employing molecular dynamics simulations to model the entire process of PBP acylation and deacylation by this compound. These simulations can provide insights into the transition states and energy barriers involved in the reaction, which are difficult to observe experimentally.

The following table presents hypothetical kinetic parameters for monobactam interactions with a target PBP to illustrate the goals of mechanistic studies:

| Compound | Acylation Rate (k₂) (s⁻¹) | Deacylation Rate (k₃) (s⁻¹) | Overall Efficacy (k₂/Kₘ) (M⁻¹s⁻¹) |

| This compound | High | Moderate | High |

| Future Analog | Very High | Very Low | Very High |

| Aztreonam | High | Low | High |

Development of this compound-Based Chemical Biology Probes for Target Identification

Chemical biology probes are powerful tools for studying biological systems. By modifying a bioactive molecule like this compound with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), researchers can visualize and track its interactions with cellular components. The development of this compound-based probes could open up new avenues for research into bacterial cell wall synthesis and resistance mechanisms. nih.govresearchgate.net

Potential applications of this compound-based chemical biology probes include:

Target Identification and Validation: While PBP3 is the known primary target of this compound, fluorescently labeled this compound probes could be used to confirm this and to identify any potential off-targets within the bacterial cell. nih.gov This is particularly important for understanding the full spectrum of the antibiotic's activity and any potential side effects.

Studying Resistance Mechanisms: Probes can be used to investigate how different resistance mechanisms affect the binding of this compound to its target. For example, in a strain overexpressing a particular β-lactamase, a decrease in the fluorescent signal from a this compound probe bound to PBPs could provide a direct measure of the enzyme's activity. acs.org

Imaging Bacterial Cell Wall Synthesis: Fluorescent this compound probes could be used in microscopy studies to visualize the location and dynamics of active PBPs during bacterial growth and cell division. bmglabtech.comnih.gov This could provide valuable insights into the fundamental processes of bacterial cell wall biogenesis.

Activity-Based Protein Profiling (ABPP): this compound probes could be used in ABPP experiments to identify and characterize other enzymes that interact with β-lactams. This could lead to the discovery of new antibiotic targets or a better understanding of the bacterial response to antibiotic stress. researchgate.net

The design of such probes often involves the introduction of a "clickable" chemical handle, such as an alkyne or an azide, onto the this compound scaffold. rsc.org This allows for the subsequent attachment of a reporter tag via bioorthogonal chemistry, a type of reaction that does not interfere with biological processes. nih.gov

Q & A

Q. What methodologies are recommended for assessing Tigemonam's binding affinity to penicillin-binding proteins (PBPs) in Escherichia coli?

Answer: Use competitive binding assays with radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin). Incubate this compound with bacterial membrane preparations at defined temperatures (e.g., 30°C vs. 37°C) for 10 minutes, then quantify PBP-bound antibiotic via SDS-PAGE and autoradiography. Lower temperatures may stabilize inactive PBP conformations, enhancing binding detection . Include controls with excess unlabeled penicillin to validate specificity.

Q. How can researchers determine the minimum inhibitory concentration (MIC) of this compound against Gram-negative pathogens?

Answer: Perform broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth, inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL), and incubate aerobically at 37°C for 18–24 hours. MIC is the lowest concentration inhibiting visible growth. Cross-validate with agar dilution for resistant strains, and correlate results with PBP binding data to assess target engagement .

Q. What bacterial models are suitable for evaluating this compound's pharmacokinetic-pharmacodynamic (PK/PD) properties?

Answer: Use neutropenic murine thigh infection models with E. coli or Klebsiella pneumoniae. Administer this compound via oral gavage, collect plasma/tissue samples at intervals, and quantify drug levels via HPLC. Calculate PK/PD indices (e.g., %T > MIC, AUC/MIC) and correlate with bacterial load reduction. Ensure strain selection reflects clinically relevant β-lactamase profiles .

Advanced Research Questions

Q. How should researchers resolve discrepancies between in vitro PBP binding data and microbiological activity of this compound?

Answer:

Re-evaluate assay conditions: Test binding at multiple temperatures (e.g., 25°C, 30°C, 37°C) to account for PBP conformational stability .

Assess bacterial permeability: Use hyperporinated mutants or outer membrane disruptors (e.g., polymyxin B nonapeptide) to rule out uptake limitations.

Cross-validate with time-kill assays: Compare this compound's bactericidal activity across strains with similar PBP profiles but differing MICs.

Analyze β-lactamase interference: Co-incubate with β-lactamase inhibitors (e.g., clavulanic acid) to isolate PBP-specific effects .

Q. What experimental strategies optimize PBP binding assays when this compound exhibits low affinity?

Answer:

- Modify incubation parameters: Reduce temperature (e.g., 25°C) to stabilize transient PBP interactions.

- Increase drug-to-protein ratio: Use higher this compound concentrations (e.g., 10× MIC) while avoiding nonspecific binding artifacts.

- Employ fluorescence polarization: Label this compound with a fluorescent probe to monitor real-time binding kinetics without radioactive materials.

- Validate with isothermal titration calorimetry (ITC): Quantify binding thermodynamics to confirm specificity .

Q. How can researchers design studies to evaluate this compound's efficacy against β-lactamase-producing strains?

Answer:

Strain selection: Include isogenic pairs differing in β-lactamase expression (e.g., TEM-1, CTX-M-15).

Combination studies: Co-administer this compound with β-lactamase inhibitors (e.g., avibactam) and measure synergy via checkerboard assays.

Molecular dynamics simulations: Model this compound’s interaction with PBPs in the presence of β-lactamases to identify structural vulnerabilities.

In vivo validation: Use murine sepsis models with engineered β-lactamase-overexpressing strains to assess therapeutic efficacy .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound resistance studies?

Answer:

- Multivariate regression: Identify covariates (e.g., inoculum size, growth phase) influencing MIC variability.

- Bootstrap resampling: Assess robustness of binding affinity measurements under varying assay conditions.

- Meta-analysis: Aggregate data from independent studies to distinguish true resistance mechanisms from methodological artifacts. Reference guidelines from for qualitative contradiction analysis .

Methodological Frameworks

Q. How to integrate this compound's PBP binding data with transcriptomic profiles for mechanistic insights?

Answer:

Correlate binding affinity with gene expression: Perform RNA-seq on E. coli treated with sub-MIC this compound to identify upregulated resistance pathways (e.g., efflux pumps, stress responses).

Pathway enrichment analysis: Use tools like STRING or KEGG to map differentially expressed genes to PBP-related networks.

Validate hypotheses: Knock out candidate genes (e.g., acrAB-tolC) and re-measure MIC and binding kinetics .

Q. What protocols ensure reproducibility in this compound's in vivo efficacy studies?

Answer:

- Standardize inoculum preparation: Use logarithmic-phase cultures adjusted to 0.5 McFarland standard.

- Control for gut microbiota: Administer broad-spectrum antibiotics to murine models pre-infection to eliminate confounding flora.

- Blinded dosing and outcome assessment: Minimize bias in PK/PD parameter calculations .

Data Interpretation & Reporting

Q. How should researchers address variability in this compound's PBP binding across bacterial strains?

Answer:

- Stratify analysis by PBP isoforms: Use western blotting with isoform-specific antibodies (e.g., PBP1a vs. PBP3).

- Report binding as relative inhibition (%) compared to a reference antibiotic (e.g., aztreonam).

- Discuss clinical relevance: Correlate in vitro binding differences with epidemiological data on target pathogen prevalence .

Q. What criteria should guide the inclusion of this compound in comparative β-lactam studies?

Answer:

- Mechanistic diversity: Compare with carbapenems (PBP2-targeting) and cephalosporins (PBP3-targeting) to highlight this compound's unique PBP1a/1b affinity.

- Resistance profile alignment: Select comparators with similar β-lactamase stability but differing pharmacokinetics.

- Statistical power: Use ANOVA with post-hoc Tukey tests to detect significant differences in MIC90 or time-kill curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.